Cas no 1415337-87-9 ((R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide)

(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is a chiral sulfinamide derivative widely employed as an auxiliary in asymmetric synthesis. Its rigid structure and electron-withdrawing trifluoromethyl group enhance stereocontrol in nucleophilic additions, enabling high enantioselectivity in the formation of C–C and C–heteroatom bonds. The tert-butyl sulfinyl moiety provides steric hindrance, facilitating diastereomeric differentiation, while the benzylidene group improves crystallinity for easier purification. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing chiral amines and other stereodefined intermediates. Its stability under diverse reaction conditions and compatibility with organometallic reagents make it a versatile tool for synthetic chemists.
(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide structure
1415337-87-9 structure
Product Name:(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
CAS No:1415337-87-9
MF:C12H14F3NOS
MW:277.305872440338
CID:4597517
Update Time:2025-10-28

(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
    • 2-Propanesulfinamide, 2-methyl-N-[[2-(trifluoromethyl)phenyl]methylene]-, [N(E),S(R)]-
    • Inchi: 1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-6-4-5-7-10(9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1
    • InChI Key: XYLYYAUYEZIYDC-XSZFBFBBSA-N
    • SMILES: [S@@](=O)(C(C)(C)C)/N=C/C1=CC=CC=C1C(F)(F)F

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(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide Related Literature

Additional information on (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide

Comprehensive Overview of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide (CAS No. 1415337-87-9)

The compound (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide (CAS No. 1415337-87-9) is a chiral sulfinamide derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical research. Its unique structure, featuring a trifluoromethyl group and a benzylidene moiety, makes it a valuable intermediate for the preparation of enantiomerically pure compounds. The sulfinamide group, in particular, is known for its role in asymmetric synthesis, enabling the construction of complex molecules with high stereoselectivity.

In recent years, the demand for chiral auxiliaries and catalysts has surged, driven by the need for more efficient and sustainable synthetic methods. (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide aligns with this trend, as it serves as a versatile building block for the synthesis of biologically active molecules. Researchers are particularly interested in its application in the development of pharmaceutical intermediates and agrochemicals, where enantiopurity is critical for efficacy and safety.

The compound's CAS No. 1415337-87-9 is often searched in academic and industrial databases, reflecting its relevance in modern chemistry. Users frequently inquire about its synthesis methods, physical properties, and applications in drug discovery. For instance, questions like "How to synthesize (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide?" or "What are the uses of sulfinamide derivatives in asymmetric catalysis?" are common in search engines and AI-driven platforms.

From a structural perspective, the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it attractive for medicinal chemistry. The benzylidene moiety, on the other hand, provides a reactive site for further functionalization, enabling the creation of diverse molecular architectures. These features have led to its exploration in the design of enzyme inhibitors and receptor modulators, where precise stereochemical control is essential.

Environmental and regulatory considerations also play a role in the compound's popularity. With increasing emphasis on green chemistry, researchers are investigating eco-friendly synthetic routes for (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide. Topics such as "sustainable synthesis of chiral sulfinamides" and "reducing waste in asymmetric synthesis" are gaining traction, reflecting the broader shift toward sustainable practices in chemical manufacturing.

In summary, (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide (CAS No. 1415337-87-9) is a compound of significant academic and industrial interest. Its applications span pharmaceuticals, agrochemicals, and catalysis, driven by its chiral nature and functional versatility. As the demand for enantioselective synthesis grows, this compound is poised to remain a key player in the advancement of synthetic chemistry.

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